molecular formula C19H20O2Si B14415139 10b-((Trimethylsilyl)oxy)-3,10b-dihydro-1(2H)-fluoranthenone CAS No. 83291-49-0

10b-((Trimethylsilyl)oxy)-3,10b-dihydro-1(2H)-fluoranthenone

Cat. No.: B14415139
CAS No.: 83291-49-0
M. Wt: 308.4 g/mol
InChI Key: FNZYROZMYXWLSJ-UHFFFAOYSA-N
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Description

10b-((Trimethylsilyl)oxy)-3,10b-dihydro-1(2H)-fluoranthenone is an organic compound characterized by the presence of a trimethylsilyl group. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This structural group is known for its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10b-((Trimethylsilyl)oxy)-3,10b-dihydro-1(2H)-fluoranthenone typically involves the use of trimethylsilylating reagents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. These reagents react with hydroxyl groups on the precursor molecules to form trimethylsiloxy groups . The reaction conditions often include the presence of a base, such as triethylamine, to facilitate the formation of the alkoxide anion and remove the hydrogen chloride produced during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process typically includes steps such as extraction, purification, and isolation of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

10b-((Trimethylsilyl)oxy)-3,10b-dihydro-1(2H)-fluoranthenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., fluoride ions) .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

10b-((Trimethylsilyl)oxy)-3,10b-dihydro-1(2H)-fluoranthenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 10b-((Trimethylsilyl)oxy)-3,10b-dihydro-1(2H)-fluoranthenone involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on the molecule during chemical reactions. This allows for selective reactions to occur at other sites on the molecule .

Comparison with Similar Compounds

Properties

CAS No.

83291-49-0

Molecular Formula

C19H20O2Si

Molecular Weight

308.4 g/mol

IUPAC Name

10b-trimethylsilyloxy-2,3-dihydrofluoranthen-1-one

InChI

InChI=1S/C19H20O2Si/c1-22(2,3)21-19-16-10-5-4-8-14(16)15-9-6-7-13(18(15)19)11-12-17(19)20/h4-10H,11-12H2,1-3H3

InChI Key

FNZYROZMYXWLSJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC12C(=O)CCC3=C1C(=CC=C3)C4=CC=CC=C24

Origin of Product

United States

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